molecular formula C15H18N4O3S2 B10871547 Methyl [2-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate

Methyl [2-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate

Cat. No.: B10871547
M. Wt: 366.5 g/mol
InChI Key: USLXYJOMOSWTFO-UHFFFAOYSA-N
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Description

Methyl 2-[2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes a pyrimidine ring, a thiazole ring, and an ester functional group. This compound is of interest due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, often involving continuous flow chemistry techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydroxide, hydrochloric acid, various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 2-[2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate involves the inhibition of specific enzymes and pathways. For example, it can inhibit acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants . This inhibition leads to the cessation of cell division and growth, making it effective as a herbicide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate is unique due to its specific combination of a pyrimidine ring, a thiazole ring, and an ester functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C15H18N4O3S2

Molecular Weight

366.5 g/mol

IUPAC Name

methyl 2-[2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-4-methyl-1,3-thiazol-5-yl]acetate

InChI

InChI=1S/C15H18N4O3S2/c1-8-5-9(2)17-14(16-8)23-7-12(20)19-15-18-10(3)11(24-15)6-13(21)22-4/h5H,6-7H2,1-4H3,(H,18,19,20)

InChI Key

USLXYJOMOSWTFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=NC(=C(S2)CC(=O)OC)C)C

Origin of Product

United States

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